molecular formula C13H19NO2 B2612551 Tert-butyl 2-amino-4,6-dimethylbenzoate CAS No. 2248394-74-1

Tert-butyl 2-amino-4,6-dimethylbenzoate

Cat. No.: B2612551
CAS No.: 2248394-74-1
M. Wt: 221.3
InChI Key: CXGBIWPEKZBNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-4,6-dimethylbenzoate is a chemical compound with the molecular weight of 221.3 . It is an oil at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new potential biologically active derivatives, in which the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ -aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine, were synthesized . Another study discussed the transesterification of β-keto esters, which could be relevant to the synthesis of this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2/c1-8-6-7-10 (14)9 (2)11 (8)12 (15)16-13 (3,4)5/h6-7H,14H2,1-5H3 .


Chemical Reactions Analysis

Tert-butylamine, a related compound, is used as an intermediate in the preparation of the sulfenamides such as N - tert -butyl-2-benzothiazylsulfenamide and N - tert -butyl-2-benzothiazylsulfenimide . This suggests that this compound could potentially undergo similar reactions.

Safety and Hazards

The safety data sheet for a related compound, tert-butylamine, indicates that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, toxic if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 2-amino-4,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-8-6-9(2)11(10(14)7-8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGBIWPEKZBNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.